molecular formula C6H4FNO4S B13528495 5-(Fluorosulfonyl)pyridine-3-carboxylic acid CAS No. 2138345-83-0

5-(Fluorosulfonyl)pyridine-3-carboxylic acid

Cat. No.: B13528495
CAS No.: 2138345-83-0
M. Wt: 205.17 g/mol
InChI Key: DIYYPRFOQOBDFN-UHFFFAOYSA-N
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Description

5-(Fluorosulfonyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C₆H₄FNO₄S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorosulfonyl group attached to the pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Fluorosulfonyl)pyridine-3-carboxylic acid typically involves the introduction of the fluorosulfonyl group to the pyridine ring. One common method is the reaction of pyridine-3-carboxylic acid with fluorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Fluorosulfonyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Reduction: Reduced forms of the original compound.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

5-(Fluorosulfonyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Fluorosulfonyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 5-(4-Fluorophenyl)nicotinic acid

Comparison

5-(Fluorosulfonyl)pyridine-3-carboxylic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and properties compared to similar compounds like 5-(4-Fluorophenyl)pyridine-3-carboxylic acid. The fluorosulfonyl group enhances the compound’s ability to participate in specific chemical reactions, making it valuable in various applications.

Properties

CAS No.

2138345-83-0

Molecular Formula

C6H4FNO4S

Molecular Weight

205.17 g/mol

IUPAC Name

5-fluorosulfonylpyridine-3-carboxylic acid

InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)

InChI Key

DIYYPRFOQOBDFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)F)C(=O)O

Origin of Product

United States

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